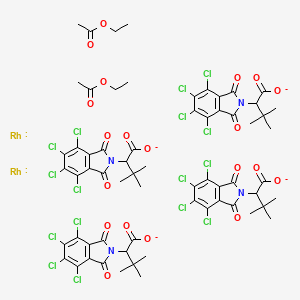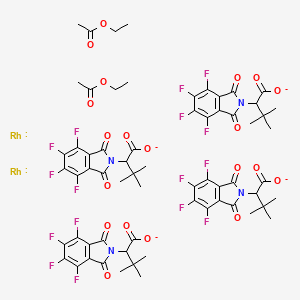![molecular formula C3H6Cl2N4 B6288842 [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride CAS No. 2550693-01-9](/img/structure/B6288842.png)
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride is a chemical compound with the molecular formula C3H5ClN4·HCl It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as 1h-1,2,4-triazol-3-amine, have been used in medicinal chemistry as starting materials for the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Mode of Action
Related triazole compounds have been known to stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazol-3-amine have potential applications in various fields such as medicinal chemistry, agrochemicals, and material science .
Result of Action
Related compounds have shown potential in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Chlorination: The triazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The chlorinated triazole is reacted with methylamine to introduce the amine group.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The triazole ring can be oxidized or reduced under specific conditions.
Condensation reactions: The amine group can participate in condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products include azido-triazoles or thiocyanato-triazoles.
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal chemistry: It is used as a building block for synthesizing pharmaceutical compounds, particularly those with antimicrobial or antifungal properties.
Materials science: It is employed in the development of advanced materials, including polymers and coatings.
Biological research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride can be compared with other triazole derivatives, such as:
1,2,3-Triazole analogs: These compounds have different substitution patterns on the triazole ring, affecting their chemical properties and applications.
Dichloroanilines: These compounds have a similar chlorine substitution but differ in their core structure and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both an amine and a hydrochloride group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3-chloro-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClN4.ClH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZVVGBHKAKPSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.01 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide](/img/structure/B6288809.png)
![trans-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6288822.png)
![Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6288826.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)



